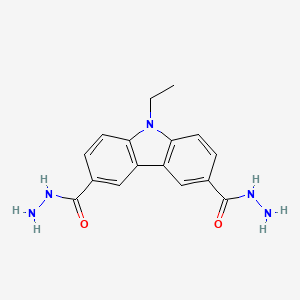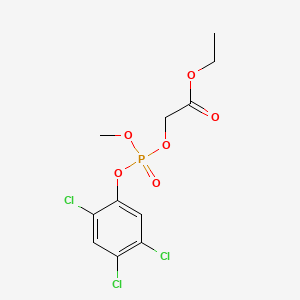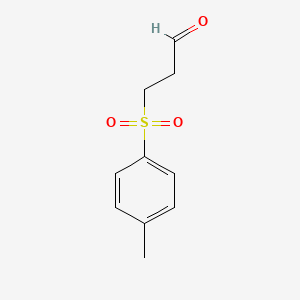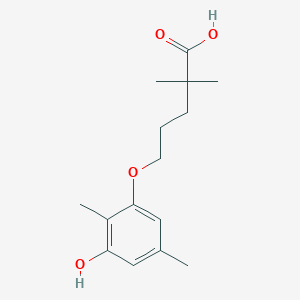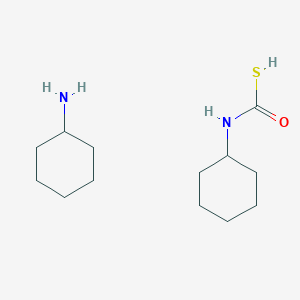![molecular formula C10H11NOSe B14503433 3-[(4-Methylphenyl)selanyl]prop-2-enamide CAS No. 63462-41-9](/img/structure/B14503433.png)
3-[(4-Methylphenyl)selanyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)selanyl]prop-2-enamide is an organic compound that contains a selenium atom bonded to a prop-2-enamide group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)selanyl]prop-2-enamide typically involves the reaction of 4-methylphenylselenol with propargyl bromide, followed by the addition of an amide group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)selanyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
3-[(4-Methylphenyl)selanyl]prop-2-enamide has several scientific research applications:
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)selanyl]prop-2-enamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Apoptosis Induction: In cancer cells, it can induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenyl)selanyl]prop-2-yn-1-ylbenzamide
- 3-[(4-Methylphenyl)selanyl]prop-2-yn-1-ylacetamide
Uniqueness
3-[(4-Methylphenyl)selanyl]prop-2-enamide is unique due to its specific structural features, such as the presence of a selenium atom bonded to a prop-2-enamide group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other selenium-containing compounds.
Properties
CAS No. |
63462-41-9 |
|---|---|
Molecular Formula |
C10H11NOSe |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
3-(4-methylphenyl)selanylprop-2-enamide |
InChI |
InChI=1S/C10H11NOSe/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-7H,1H3,(H2,11,12) |
InChI Key |
WADLJNQYZOAOON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se]C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
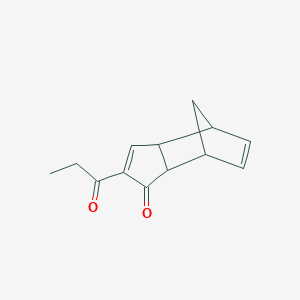
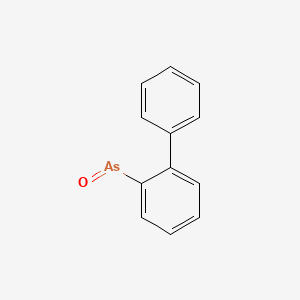

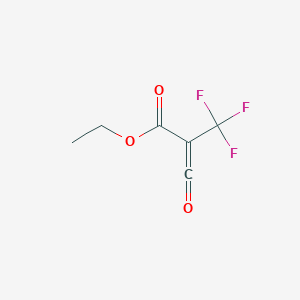
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)

